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molecular formula C10H21NO B6354594 1-Cyclohexylamino-2-butanol CAS No. 68058-00-4

1-Cyclohexylamino-2-butanol

Cat. No. B6354594
M. Wt: 171.28 g/mol
InChI Key: CVHZCKZWBGOIFJ-UHFFFAOYSA-N
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Patent
US06143763

Procedure details

1-Amino-2-butanol (120 g) is added dropwise into a solution of cyclohexanone (132 g) in ethanol (600 ml) at room temperature, and the mixture is stirred at room temperature for one day. To the reaction solution is added 10% palladium-carbon (6 g), and the mixture is subjected to catalytic hydrogenation at 60° C. under 4 atms of hydrogen gas. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure, and distilled under reduced pressure to give N-(2-hydroxybutyl)-N-cyclohexylamine (223 g) as a colorless oil.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[H][H]>C(O)C.[C].[Pd]>[OH:6][CH:3]([CH2:4][CH3:5])[CH2:2][NH:1][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:4.5|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
NCC(CC)O
Name
Quantity
132 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
6 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
OC(CNC1CCCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 223 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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